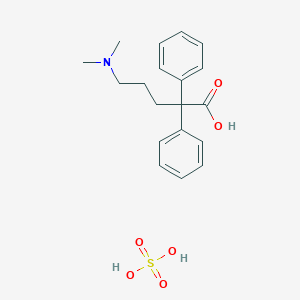

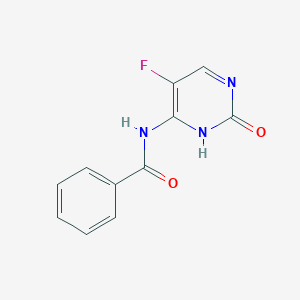

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

Vue d'ensemble

Description

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide belongs to a class of compounds that exhibit a wide range of biological and chemical properties due to the presence of fluorine and the dihydropyrimidinyl benzamide moiety. These compounds are often synthesized for their potential applications in medicinal chemistry, particularly due to their interactions with biological molecules and potential as therapeutic agents.

Synthesis Analysis

The synthesis of fluorinated benzamides and pyrimidine derivatives often involves nucleophilic substitution reactions, high-temperature cyclization, and carbodiimide methods. For instance, fluorinated enamides and ynamides have been utilized as precursors in heterocyclic synthesis, leading to the formation of compounds with unique electrophilic reactivity due to the presence of fluorine atoms (Meiresonne et al., 2015).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are commonly used to characterize the molecular structure of fluorinated pyrimidine derivatives. These methods have elucidated the crystalline structure and molecular packing of similar compounds, showcasing how fluorine atoms influence the overall molecular geometry and intermolecular interactions (Deng et al., 2013).

Chemical Reactions and Properties

Fluorinated pyrimidine derivatives engage in various chemical reactions, including nucleophilic vinylic substitution and high-temperature cyclization, to yield a diverse array of heterocyclic compounds. The introduction of fluorine atoms significantly impacts the chemical reactivity and stability of these molecules, often enhancing their biological activity (Eleev et al., 2015).

Applications De Recherche Scientifique

-

α-Glucosidase Inhibitors

- Scientific Field : Organic Chemistry, Biotechnology, and Health Sciences .

- Application Summary : 5-Fluoro-2-Oxindole derivatives, similar to your compound, have been synthesized and investigated as potential α-Glucosidase inhibitors . α-Glucosidase inhibitors prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .

- Methods and Procedures : A series of 5-fluoro-2-oxindole derivatives were synthesized and their α-glucosidase inhibitory activities were investigated .

- Results and Outcomes : Most synthesized compounds presented potential inhibition on α-glucosidase. Among them, compounds 3d, 3f, and 3i exhibited much better inhibitory activity with IC 50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively .

-

Antiviral Activity

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives, which share a similar structure to your compound, have been found to possess various biological activities, including antiviral activity .

- Methods and Procedures : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results and Outcomes : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

-

Antibacterial Activity

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Compounds similar to your compound have been used in the synthesis of Linezolid, an antibiotic used for the treatment of infections caused by Gram-positive bacteria .

- Methods and Procedures : Linezolid is synthesized using various chemical reactions .

- Results and Outcomes : Linezolid is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA). The main uses are infections of the skin and pneumonia, although it may be used for a variety of other infections .

-

Antioxidant Activity

- Scientific Field : Organic Chemistry, Biotechnology, and Health Sciences .

- Application Summary : Indole derivatives, which share a similar structure to your compound, have been found to possess various biological activities, including antioxidant activity .

- Methods and Procedures : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results and Outcomes : Indole derivatives have shown potential as antioxidants .

-

Anti-inflammatory Activity

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives, which share a similar structure to your compound, have been found to possess various biological activities, including anti-inflammatory activity .

- Methods and Procedures : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results and Outcomes : Indole derivatives have shown potential as anti-inflammatory agents .

-

Anticancer Activity

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives, which share a similar structure to your compound, have been found to possess various biological activities, including anticancer activity .

- Methods and Procedures : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results and Outcomes : Indole derivatives have shown potential as anticancer agents .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUPNJVFRBGYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326333 | |

| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

CAS RN |

10357-07-0 | |

| Record name | 10357-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.